3-[5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-methyl-N-[(4-methylphenyl)methyl]propanamide
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Overview
Description
3-[5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-methyl-N-[(4-methylphenyl)methyl]propanamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by its unique structure, which includes a methoxy group, a phenylmethyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-methyl-N-[(4-methylphenyl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent functionalization of the ring with the desired substituents.
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. Common reagents used in this step include phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
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Functionalization: : The methoxy group and the phenylmethyl group can be introduced through nucleophilic substitution reactions. The propanamide moiety can be added via amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-methyl-N-[(4-methylphenyl)methyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
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Oxidation: KMnO4, CrO3, H2O2
Properties
IUPAC Name |
3-[5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-methyl-N-[(4-methylphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-16-9-11-17(12-10-16)15-25(2)20(26)14-13-19-23-24-22(28-19)21(27-3)18-7-5-4-6-8-18/h4-12,21H,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVHKDCSYWMEAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)CCC2=NN=C(O2)C(C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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